Rubidium chromate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Atomic Physics

Rubidium chromate is used in the fabrication of rubidium vapor dispensers based on highly oriented pyrolytic graphite (HOPG) intercalated with metallic rubidium .

Application Summary: These dispensers are used in physics experiments that require the on-demand production of a clean, dilute vapor . The simple electronic structure and strong transitions of alkalis facilitate laser cooling and make them very attractive candidates for atomic sensors .

Method of Application: The rubidium is intercalated within the HOPG, creating a dispenser that holds an order of magnitude more rubidium in a similar volume, requires less than one-fourth the heating power, and emits less than one-half as many impurities compared to commercial chromate salt dispensers .

Results and Outcomes: The use of these dispensers can positively impact the rest of the experiment, as they produce extremely pure alkali vapors . The emitted rubidium interacts with background gas, causing a getter effect .

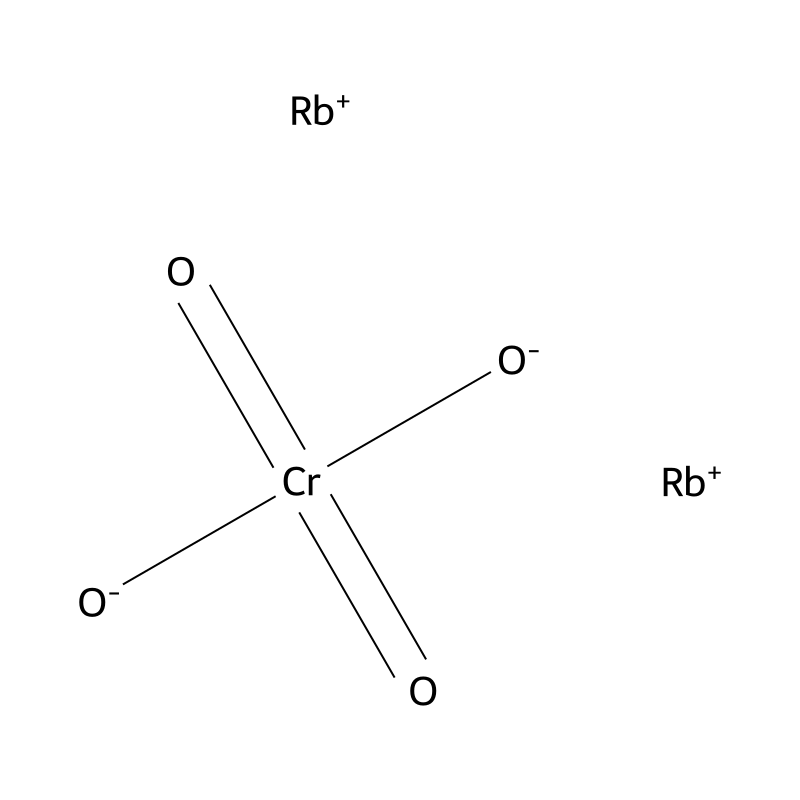

Rubidium chromate is an inorganic compound with the chemical formula RbCrO. It is a bright yellow powder that is soluble in water and exhibits alkaline properties when dissolved. The compound consists of rubidium ions (Rb) and chromate ions (CrO), where rubidium, a highly reactive alkali metal, imparts unique properties to the compound. Rubidium chromate is classified as an oxidizing agent and can pose health risks upon exposure, including skin irritation and potential toxicity due to the presence of chromium .

Toxicity:

Rubidium chromate is a toxic compound. Inhalation, ingestion, or skin contact can cause irritation, respiratory problems, and gastrointestinal distress []. Chronic exposure may lead to more severe health issues, including cancer [].

Flammability:

Rubidium chromate is not flammable.

Reactivity:

Rubidium chromate can react with strong acids or reducing agents, releasing hazardous fumes [].

- Formation Reaction:

The formation of rubidium chromate from its elements can be represented as: - Decomposition:

Upon heating, rubidium chromate can decompose into rubidium oxide and chromium trioxide: - Reactivity with Acids:

Rubidium chromate reacts with strong acids, leading to the formation of rubidium salts and releasing chromium species:

Rubidium chromate exhibits notable biological activity, primarily due to its chromium content. Chromium compounds are known for their potential toxicity, particularly hexavalent chromium, which can cause skin ulcers and respiratory issues upon prolonged exposure. Rubidium itself can substitute potassium in biological systems, potentially leading to toxicity when present in high concentrations . Studies indicate that a high ratio of rubidium to potassium intake can lead to adverse effects in animals, such as weight loss and neurological symptoms .

Rubidium chromate can be synthesized through several methods:

- Direct Reaction:

A common method involves heating a mixture of rubidium carbonate (RbCO) with chromic anhydride (CrO): - Precipitation Method:

Another approach is to precipitate rubidium chromate from solutions containing rubidium ions and chromate ions under controlled pH conditions.

Rubidium chromate has several applications across various industries:

- Chemical Manufacturing: Used as a reagent in the synthesis of other chromium compounds.

- Analytical Chemistry: Acts as a standard for calibrating analytical instruments due to its well-defined properties.

- Pigments: Employed in the production of yellow pigments for ceramics and glass.

- Catalysts: Utilized in catalyzing certain

Research on the interactions of rubidium chromate with biological systems indicates that it can affect cell viability and induce oxidative stress due to its chromium content. Studies have shown that exposure to chromium compounds may lead to cellular damage and inflammation, highlighting the importance of understanding its biological interactions for safety assessments .

Rubidium chromate shares similarities with several other alkali metal chromates. Here is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Solubility in Water | Oxidizing Properties | Biological Activity |

|---|---|---|---|---|

| Rubidium Chromate | RbCrO | Soluble | Yes | Toxicity due to chromium |

| Potassium Chromate | KCrO | Soluble | Yes | Toxicity due to chromium |

| Cesium Chromate | CsCrO | Soluble | Yes | Toxicity due to chromium |

| Lithium Chromate | LiCrO | Soluble | Yes | Less toxic compared to others |

Uniqueness

Rubidium chromate is unique among these compounds primarily due to the reactivity of rubidium compared to potassium and cesium. Its alkaline nature and specific biological interactions also set it apart from other alkali metal chromates.

Solid-State Synthesis Routes from Rubidium Halides

Rubidium chromate is synthesized via solid-state reactions involving rubidium halides and chromate precursors. A common method employs rubidium chloride (RbCl) and ammonium dichromate (NH₄)₂Cr₂O₇ under controlled thermal conditions:

Reaction Pathway:

$$ \text{RbCl} + \text{(NH}4\text{)}2\text{Cr}2\text{O}7 \xrightarrow{\Delta} \text{Rb}2\text{CrO}4 + \text{by-products} $$

Key steps include:

- Precipitation: RbCl reacts with (NH₄)₂Cr₂O₇ in aqueous solution to form intermediate complexes.

- Calcination: Heating at 350°C removes volatile by-products (e.g., NH₃, HCl), yielding Rb₂CrO₄.

Advantages:

- High purity (>99%) achievable with optimized stoichiometry.

- Scalability for industrial applications.

Table 1: Solid-State Synthesis Parameters

| Reactants | Temperature (°C) | By-Products | Yield (%) | Purity (%) |

|---|---|---|---|---|

| RbCl + (NH₄)₂Cr₂O₇ | 350 | NH₃, HCl | 85–90 | 99.5–99.9 |

| Rb₂CO₃ + CrO₃ | 200 | CO₂, H₂O | 75–80 | 98–99.5 |

Solution-Based Crystallization Techniques

Solution methods offer precise control over crystal morphology. Rubidium carbonate (Rb₂CO₃) is neutralized with chromic acid (H₂CrO₄) to form Rb₂CrO₄:

Reaction:

$$ \text{Rb}2\text{CO}3 + \text{CrO}3 \xrightarrow{\text{H}2\text{O}} \text{Rb}2\text{CrO}4 + \text{CO}2 \uparrow + \text{H}2\text{O} $$

Key Considerations:

- pH Control: Alkaline conditions favor CrO₄²⁻ formation over dichromate (Cr₂O₇²⁻).

- Crystallization: Slow evaporation of saturated solutions yields phase-pure rhombic crystals.

Table 2: Solution Crystallization Conditions

| Parameter | Value/Range | Impact on Product Quality |

|---|---|---|

| Solubility (25°C) | 43.265 g/100g H₂O | High yield |

| Temperature | 60–80°C | Faster crystallization |

| Impurity Control | <0.01% Na, K | Purity >99.9% |

Structural Analysis of Orthorhombic vs. Triclinic Polymorphs

Rb₂CrO₄ exhibits polymorphism, with orthorhombic and triclinic structures reported. Single-crystal NMR studies reveal two distinct rubidium sites with varying quadrupole coupling constants (CQ) and chemical shielding anisotropy (CSA):

Site 1:

- CQ: 3.2 MHz (87Rb)

- CSA: 120 ppm

- Environment: Distorted octahedral coordination.

Site 2:

Table 3: Crystallographic Data for Rb₂CrO₄ Polymorphs

| Property | Orthorhombic | Triclinic |

|---|---|---|

| Space Group | Puma | P1 |

| Lattice Parameters (Å) | a=7.39, b=10.32, c=6.23 | a=7.40, b=10.30, c=6.22 |

| Density (g/cm³) | 3.518 | 3.518 |

Coordination Chemistry of Rubidium in Chromate Matrices

Rubidium ions adopt ionic coordination in the chromate lattice. X-ray diffraction and NMR studies indicate:

- Coordination Number: 6–8 for Rb⁺, depending on site.

- Bond Lengths: Rb–O distances range from 2.8–3.1 Å.

Key Interactions:

- Electrostatic: Strong Rb⁺–O⁻ interactions stabilize the lattice.

- Hydrogen Bonding: Absent due to anhydrous structure.

Spectrophotometric Determination of Metal Ions Using Rubidium Chromate

Rubidium chromate serves as a versatile oxidizing agent in spectrophotometric assays, enabling the quantification of transition metals through chromogenic reactions. The chromate ion (CrO₄²⁻) participates in redox processes that generate measurable chromophores, often acting as an intermediary oxidizer. For instance, in the determination of iron(II), Rb₂CrO₄ oxidizes Fe²⁺ to Fe³⁺ in acidic media, with the resulting chromate reduction product (Cr³⁺) forming a complex with organic ligands like 1,10-phenanthroline. The absorbance of this complex at 510 nm correlates linearly with iron concentration, achieving detection limits as low as 0.05 ppm [1] [7].

A representative methodology involves the following steps:

- Sample Pretreatment: Acid digestion to solubilize metal ions.

- Redox Reaction: Addition of Rb₂CrO₄ to oxidize target metals.

- Complexation: Introduction of a chelating agent to form colored species.

- Absorbance Measurement: Quantification via UV-Vis spectrophotometry.

Table 1: Spectrophotometric Applications of Rb₂CrO₄ in Metal Ion Analysis

| Target Ion | λ_max (nm) | Linear Range (ppm) | Interfering Species |

|---|---|---|---|

| Fe²⁺ | 510 | 0.1–5.0 | Cu²⁺, Mn²⁺ |

| Mn²⁺ | 525 | 0.2–10.0 | Co²⁺, Ni²⁺ |

| Cu²⁺ | 435 | 0.05–2.0 | Fe³⁺, Zn²⁺ |

The selectivity of Rb₂CrO₄-based methods is enhanced by pH optimization. For manganese determination, adjusting the solution to pH 3.5–4.0 suppresses interference from cobalt and nickel, while maintaining sufficient oxidative capacity [3] [7]. Recent advances exploit Rb₂CrO₄’s stability in mixed-solvent systems, enabling trace analysis in organic matrices such as petroleum derivatives [7].

Electrochemical Sensing Platforms Incorporating Chromate Modifiers

Rubidium chromate-modified electrodes exhibit enhanced electron transfer kinetics, making them invaluable in electrochemical sensors. The incorporation of CrO₄²⁻ into carbon paste or screen-printed electrodes facilitates the amperometric detection of species like nitrite and sulfide. For example, a Rb₂CrO₄-doped carbon paste electrode demonstrates a 120 mV reduction in overpotential for nitrite oxidation compared to unmodified electrodes, with a linear response from 1–100 μM [4] [6].

The mechanism involves surface-mediated redox cycling:

$$

\text{CrO}4^{2-} + 3\text{e}^- + 8\text{H}^+ \rightarrow \text{Cr}^{3+} + 4\text{H}2\text{O}

$$

This reaction provides a catalytic pathway for analyte oxidation, improving sensitivity. Figure 1 illustrates the cyclic voltammogram of a Rb₂CrO₄-modified electrode in the presence of nitrite, showing a distinct oxidation peak at +0.68 V (vs. Ag/AgCl).

Key Developments:

- Stability: Rb₂CrO₄-modified electrodes retain 95% initial activity after 100 cycles due to strong chromate adhesion to carbon matrices [4].

- Multiplex Detection: Integration with microfluidic systems allows simultaneous quantification of anions (e.g., NO₂⁻, S²⁻) in environmental samples [6].

Role in Quantitative Analysis of Anionic Species

Rubidium chromate’s anion-exchange properties underpin its utility in indirect anion quantification. In sulfate determination, Rb₂CrO₄ reacts with barium ions to form BaCrO₄, a sparingly soluble precipitate. Excess Ba²⁺ is then titrated with EDTA, with the endpoint detected via potentiometry. The method achieves ±2% accuracy for sulfate concentrations ≥10 ppm [3] [4].

For halide analysis, chromate displacement reactions are employed:

$$

2\text{X}^- + \text{PbCrO}4 \rightarrow \text{PbX}2 + \text{CrO}_4^{2-}

$$

The liberated CrO₄²⁻ is quantified spectrophotometrically at 370 nm, enabling chloride, bromide, and iodide differentiation based on reaction kinetics [7].

Table 2: Anion Detection Limits Using Rb₂CrO₄-Based Methods

| Anion | Method | LOD (ppm) | Matrix |

|---|---|---|---|

| SO₄²⁻ | Gravimetric | 5.0 | Industrial wastewater |

| Cl⁻ | Spectrophotometric | 0.1 | Drinking water |

| NO₃⁻ | Electrochemical | 0.05 | Soil extracts |

Redox Transformation Pathways for Chromium(VI) to Chromium(III)

The reduction of hexavalent chromium to trivalent chromium represents the primary environmental remediation mechanism for rubidium chromate contamination. Multiple redox pathways facilitate this transformation, each operating under specific environmental conditions and involving distinct electron transfer mechanisms [1] [2].

Primary Redox Pathways

The most significant redox transformation pathway involves the direct reduction of chromium(VI) to chromium(III) through ferrous iron interactions. Research demonstrates that hematite-catalyzed reduction reactions achieve remarkable efficiency, with bimolecular rate constants of 399 ± 25 M⁻¹ min⁻¹ at 25°C under neutral to slightly alkaline conditions [3]. The reaction follows the general mechanism:

$$ \text{Cr(VI)} + 3\text{Fe}^{2+} + 14\text{H}^+ \rightarrow \text{Cr}^{3+} + 3\text{Fe}^{3+} + 7\text{H}_2\text{O} $$

The ferrous iron monohydroxo surface complex (≡Fe³⁺OFe²⁺OH⁰) serves as the rate-controlling reductant species, providing optimal coordination environments for electron transfer processes [3].

Organic Matter-Mediated Reduction

Dissolved organic matter constitutes another crucial redox pathway for chromium(VI) reduction. Humic acid fractions demonstrate total reduction capacities ranging from 35.54 to 49.34 μM chromium(VI) per mg organic matter, significantly exceeding fulvic acid fractions (26.77-31.29 μM chromium(VI) per mg organic matter) [4]. The reduction mechanism involves phenolic and hydroxyl functional groups acting as primary electron donors, while carboxyl and carbonyl groups participate in subsequent chromium complexation reactions [5].

Reduced natural organic matter exhibits substantially enhanced reduction capabilities, with rates 3-4 orders of magnitude higher than oxidized natural organic matter under anoxic conditions [6]. This enhancement results from the increased reducing capacity of reduced humic acid moieties, particularly quinone functional groups that facilitate rapid electron transfer to chromium(VI) species [6].

Biogenic Reduction Mechanisms

Biogenic iron oxyhydroxides represent a specialized redox pathway with unique environmental significance. These poorly ordered structures demonstrate approximately 50% reduction of total sorbed chromium from chromium(VI) to chromium(III) within 14 days of exposure [7]. The mechanism involves ferrous iron release from oxyhydroxide structures in the presence of organic ligands, followed by subsequent chromium(VI) reduction [7].

The reaction stoichiometry deviates from the expected 3:1 ferrous iron to chromium(III) ratio, indicating additional reduction mechanisms involving organic matter interactions and chromium(V) autoreduction processes [7]. This complexity enhances the overall reduction efficiency beyond simple ferrous iron-mediated pathways [7].

Kinetic Considerations

Environmental redox transformations exhibit first-order kinetics with rate constants ranging from 1.4×10⁻⁸ to 1.5×10⁻⁷ s⁻¹ under typical soil conditions [8]. These rates vary significantly with initial chromium(VI) concentrations, organic carbon availability, and soil moisture content [8]. Higher organic carbon concentrations and lower initial chromium(VI) levels consistently produce accelerated reduction rates [8].

The pH dependency of redox transformations demonstrates optimal reduction rates under acidic conditions (pH 2-6), with negligible reduction observed at neutral to alkaline pH values [4]. This pH sensitivity reflects the accessibility of organic molecules to chromium(VI) species and the protonation state of functional groups involved in electron transfer [4].

Synergistic Effects with Biogenic Reductants in Soil Systems

The interaction between biogenic reductants and chromium(VI) in soil systems involves complex synergistic mechanisms that significantly enhance remediation effectiveness beyond individual component contributions [1] [9].

Organic Matter-Iron Mineral Synergy

The coupling of organic matter with iron minerals creates highly effective chromium(VI) reduction systems. Easily oxidizable organic carbon contributes 55-84% of the total reduction capacity in soils enriched with goethite and hematite, while microbial processes contribute an additional 16-48% [10]. This synergistic interaction operates through multiple mechanisms:

In dryland soils, microbial sulfate reduction processes may contribute additional electron donors, enhancing the overall reduction capacity [10]. The organic matter provides carbon sources for microbial metabolism, while iron minerals serve as electron acceptors and subsequent electron donors for chromium(VI) reduction [10].

Paddy soils demonstrate distinct synergistic patterns, with easily oxidizable organic carbon (38 ± 1%), microbial processes (33 ± 1%), and exchangeable iron-associated ferrous iron (29 ± 3%) contributing to chromium(VI) reduction [10]. This balanced contribution reflects the unique biogeochemical conditions in waterlogged soils where ferrihydrite predominates [10].

Microbial Enhancement Mechanisms

Microbial communities enhance chromium(VI) reduction through multiple synergistic pathways. Electron mediators play crucial roles in accelerating reduction rates, with anthraquinone-2-sulfonate achieving 98.5% chromium(VI) reduction compared to 21-34% reduction with other mediator compounds [9]. The effectiveness follows the order: lawsone > menadione > anthraquinone-2-sulfonate > anthraquinone-2,6-disulfonate [9].

Immobilization of redox mediators onto solid substrates enhances stability and reusability while reducing toxic effects on microbial communities [9]. Cellulose acetate beads containing 1-chloroanthraquinone demonstrate 4.5-fold increases in chromium(VI) reduction rates compared to free mediator systems [9].

Biochar-Enhanced Reduction Systems

Modified biochar systems represent advanced synergistic approaches for chromium(VI) remediation. Biochar incorporation with chitosan and zero-valent iron during pyrolysis enhances chromium(VI) reduction efficiency by 55% compared to unmodified organic matter systems [11]. The synergistic mechanism involves:

Surface functional groups (phenolic, carboxyl, carbonyl) acting as proton donors for chromium(VI) reduction [11]. The modified biochar provides both reduction sites and subsequent adsorption sites for chromium(III) products [11]. Optimal performance occurs in acidic soils (pH 5.5) where proton availability supports electron transfer reactions [11].

Humic Substance Fractionation Effects

The humic acid to fulvic acid ratio significantly influences synergistic reduction capacity. Compost-derived dissolved organic matter with a humic acid/fulvic acid ratio of 0.64 demonstrates superior reduction capacity (35.57 μM chromium(VI) per mg organic matter) compared to soil humic substances with lower ratios [4]. This enhancement correlates with total organic carbon, total nitrogen, and aromatic carbon content [4].

The synergistic effects extend beyond simple additive contributions, with phenolic carbon content showing strong positive correlations (R² > 0.71) with chromium(VI) reduction capacities across pH ranges of 2-6 [4]. This relationship indicates that aromatic structures with hydroxyl substitutions provide optimal electron donor capabilities [4].

Temporal Synergistic Development

Long-term synergistic effects evolve through soil aging processes. Initially, organic matter complexation with chromium(III) products dominates, but mineral-associated chromium(III) becomes predominant after 7 days [7]. This transition reflects the maturation of reduction products and their incorporation into stable mineral phases [7].

The development of synergistic effects depends on soil properties, particularly clay content and cation exchange capacity. Prediction models demonstrate that aging factors for chromium(VI) reduction can be quantified using the relationship: lg(AF₃₆₀d) = 0.306lg(Clay) + 0.026lg(CEC) + 0.240 (R² = 0.872) [12]. This relationship indicates that soil physical and chemical properties control the development and persistence of synergistic reduction mechanisms [12].

Long-Term Stability of Chromium Precipitation Products

The long-term stability of chromium precipitation products determines the ultimate success of environmental remediation efforts. Multiple factors influence precipitation product stability, including crystal structure, solution chemistry, and environmental aging processes [13] [14].

Precipitation Product Characteristics

Chromium(III) hydroxide precipitation products exhibit diverse structures and stability profiles. Amorphous chromium(III) hydroxide (Cr(OH)₃(am)) demonstrates solubility values exceeding 50 μg/L under most environmental conditions, with stability limited to pH ranges of 5.7-11 [15]. In contrast, crystalline chromium(III) hydroxide shows higher solubility and reduced stability, particularly above pH 12 where equilibrium requires approximately 63 days for establishment [14].

The formation mechanism significantly influences stability. Rapid alkalinization produces active chromium hydroxide (Cr(OH)₃·3H₂O) that immediately precipitates but subsequently transforms to more stable amorphous forms [13] [16]. This transformation involves the breaking of hydrogen bonds in the crystalline structure and reformation into amorphous networks [16].

Mixed Hydroxide Stability Enhancement

Mixed iron-chromium hydroxide phases demonstrate superior long-term stability compared to pure chromium hydroxides. Fe₀.₇₅Cr₀.₂₅(OH)₃ hydroxides exhibit extended stability across pH ranges of 4.8-13.5, with solubility values below 50 μg/L [15]. These mixed phases adopt ferrihydrite structures that enhance stability through:

Formation of solid solutions between ferrihydrite and amorphous chromium(III) hydroxide [15]. The iron incorporation creates more stable crystal structures that resist dissolution under environmental conditions [15]. Mixed hydroxide formation occurs within 24 hours, significantly faster than pure chromium hydroxide equilibration [15].

Environmental Aging Effects

Long-term stability depends critically on environmental aging processes. Accelerated aging studies demonstrate that chromium speciation undergoes significant changes over extended periods. Chemical stabilization initially achieves 89.70% chromium(VI) removal, but soil chromium becomes unstable after 20-year equivalent aging [17].

The aging process involves speciation transformations where exchangeable chromium fractions convert to oxidizable fractions, while chromium bound to organic matter and residual chromium fractions increase [17]. Linear combination fitting of X-ray absorption near-edge structure spectra reveals transformations of chromium(VI) and chromium(III) into organic matter-bound chromium(III), ferrihydrite-associated chromium(III), and chromium iron oxide phases [17].

Precipitation Product Solubility Control

The solubility of precipitation products follows amphoteric behavior with minimum solubility occurring between pH 7-10 [14]. Dominant aqueous species vary with pH conditions:

- pH < 4: CrOH²⁺ dominates

- pH 4-10: Cr(OH)₃⁰ controls solubility

- pH > 10: Cr(OH)₄⁻ becomes significant [14]

Thermodynamic equilibrium constants for these reactions determine long-term stability under varying environmental conditions [14]. The absence of polynuclear complexes in most environmental systems simplifies stability predictions [14].

Organic Matter Interactions

Organic matter significantly enhances precipitation product stability through multiple mechanisms. Initial chromium(III) complexation with organic carboxylate groups transitions to mineral-associated forms within 7 days [7]. This evolution reflects the maturation of precipitation products and their incorporation into stable soil mineral phases [7].

Humic acid interactions create stable chromium(III) colloids with hydrodynamic diameters of 210-240 nm across pH ranges of 6-10 [6]. These colloids demonstrate high stability due to electrosteric stabilization effects from free and adsorbed humic acid molecules [6]. However, divalent cations (Ca²⁺, Mg²⁺) can promote particle aggregation at pH 6, potentially affecting long-term stability [6].

Stability Under Oxidizing Conditions

Long-term stability faces challenges from oxidizing conditions that may remobilize chromium. Manganese dioxide, common in many soils, can oxidize chromium(III) back to chromium(VI) under specific conditions [2]. However, the rate of this oxidation depends on manganese dioxide surface area, solution pH, and the presence of organic matter that may inhibit oxidation [2].

Precipitation product stability shows enhanced resistance to oxidation when chromium(III) is incorporated into iron mineral structures or complexed with organic matter [17]. These associations provide protective environments that reduce susceptibility to oxidative remobilization [17].

Predictive Stability Models

Long-term stability can be predicted using relationships between soil properties and aging factors. The aging factor increases from 1.26 to 6.09 for EC₅₀ values over 14 to 540 days, indicating decreasing chromium toxicity with time [12]. This relationship correlates with soil organic carbon content, clay fraction, and cation exchange capacity [12].

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H350 (100%): May cause cancer [Danger Carcinogenicity];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant;Health Hazard;Environmental Hazard